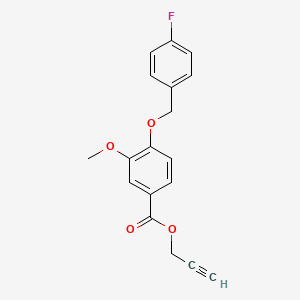![molecular formula C7H13FO B13012246 [1-(2-Fluoroethyl)cyclobutyl]methanol](/img/structure/B13012246.png)
[1-(2-Fluoroethyl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Fluoroethyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C7H13FO. It is a cyclobutyl derivative that contains a fluoroethyl group and a methanol moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Fluoroethyl)cyclobutyl]methanol typically involves the reaction of cyclobutylmethanol with a fluoroethylating agent under controlled conditions. One common method includes the use of fluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : [1-(2-Fluoroethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : The compound can be reduced to form cyclobutylmethanol derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : this compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclobutylmethanol derivatives.
Substitution: Various substituted cyclobutylmethanol derivatives
Scientific Research Applications
Chemistry: : [1-(2-Fluoroethyl)cyclobutyl]methanol is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology: : The compound is used in biochemical studies to understand the effects of fluoroethyl groups on biological systems. It can be used as a probe to study enzyme-substrate interactions .
Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of drug candidates .
Industry: : The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of [1-(2-Fluoroethyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanol: Lacks the fluoroethyl group, making it less reactive in certain chemical reactions.
[1-(2-Chloroethyl)cyclobutyl]methanol: Similar structure but with a chloroethyl group instead of a fluoroethyl group, leading to different reactivity and applications.
[1-(2-Bromoethyl)cyclobutyl]methanol: Contains a bromoethyl group, which can undergo different substitution reactions compared to the fluoroethyl group
Uniqueness
- The presence of the fluoroethyl group in [1-(2-Fluoroethyl)cyclobutyl]methanol imparts unique chemical properties, such as increased stability and reactivity in certain reactions. This makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C7H13FO |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
[1-(2-fluoroethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C7H13FO/c8-5-4-7(6-9)2-1-3-7/h9H,1-6H2 |
InChI Key |
VFFRWZZJHQOUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCF)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)
![4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012167.png)
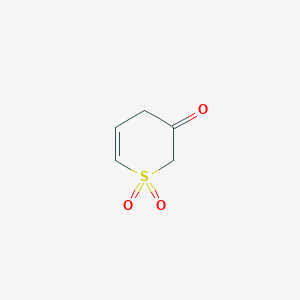
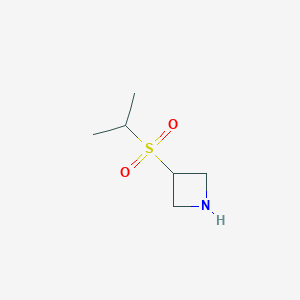

![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13012181.png)

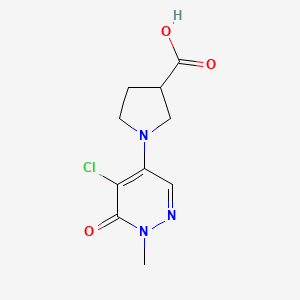
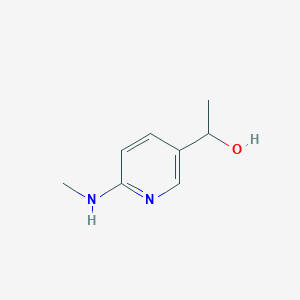
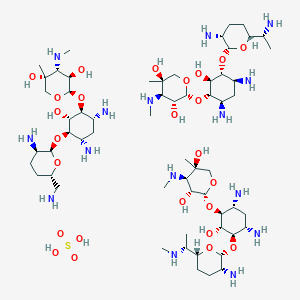
![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13012219.png)
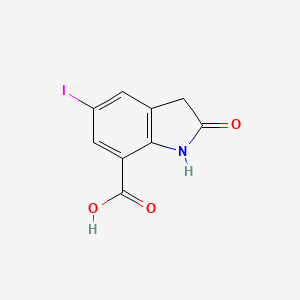
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13012232.png)
